1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride is a complex organic compound with a unique structure It contains a benzodioxan ring, a methanol group, and an amino-methyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride typically involves multiple steps. One common method involves the reaction of 1,4-benzodioxan with formaldehyde and a secondary amine, such as 3-methoxypropylamine. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino-methyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxan-2-methanol: Lacks the amino-methyl side chain.
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-: Similar structure but without the hydrochloride salt.
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, acetate: Contains an acetate group instead of hydrochloride.
Uniqueness
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
10402-62-7 |
---|---|
Molekularformel |
C14H22ClNO4 |
Molekulargewicht |
303.78 g/mol |
IUPAC-Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]-(3-methoxypropyl)azanium;chloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-17-8-4-7-15-9-11(16)14-10-18-12-5-2-3-6-13(12)19-14;/h2-3,5-6,11,14-16H,4,7-10H2,1H3;1H |
InChI-Schlüssel |
FAKTUTGTQOLHEK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC[NH2+]CC(C1COC2=CC=CC=C2O1)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.